- Fused 1,2,3,4-tetrahydropyridine-2,4-dione multicyclic compounds as PARP1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide)

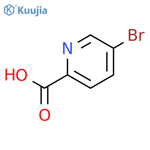

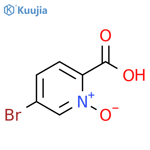

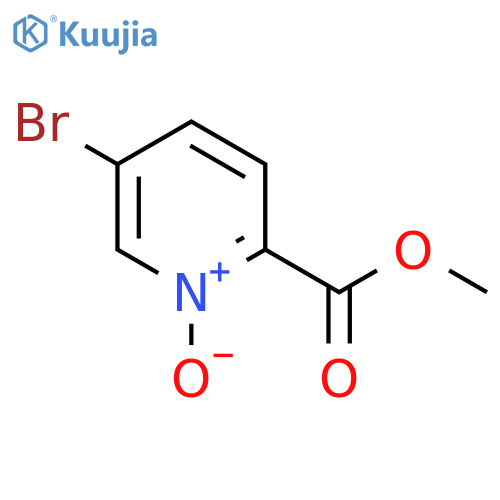

959741-32-3 structure

商品名:5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

CAS番号:959741-32-3

MF:C7H6BrNO3

メガワット:232.0314412117

MDL:MFCD28962490

CID:4769970

PubChem ID:68458381

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-(methoxycarbonyl)pyridine 1-oxide

- 5-bromo-2-(methoxycarbonyl)pyridine-N-oxide

- AK00779456

- methyl 5-bromo-1-oxidopyridin-1-ium-2-carboxylate

- 5-Bromo-N-oxopyridine-2-carboxylic acid methyl ester

- C77316

- 5-Bromo-2-(methoxycarbonyl)pyridine1-oxide

- BS-17996

- DB-196363

- 5-Bromo-2-pyridinecarboxylic acid methyl ester, 1-oxide

- 959741-32-3

- 5-bromo-2-(methoxycarbonyl)pyridin-1-ium-1-olate

- MFCD28962490

- AKOS037649313

- MCYWPISPRQLCFC-UHFFFAOYSA-N

- SCHEMBL2961818

- 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

-

- MDL: MFCD28962490

- インチ: 1S/C7H6BrNO3/c1-12-7(10)6-3-2-5(8)4-9(6)11/h2-4H,1H3

- InChIKey: MCYWPISPRQLCFC-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(=O)OC)=[N+](C=1)[O-]

計算された属性

- せいみつぶんしりょう: 230.95311g/mol

- どういたいしつりょう: 230.95311g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 51.8

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB527767-1 g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€193.60 | 2023-04-17 | ||

| abcr | AB527767-250 mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 250MG |

€114.70 | 2023-04-17 | ||

| eNovation Chemicals LLC | Y1211804-10g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 95% | 10g |

$800 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV407-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 100mg |

139CNY | 2021-05-07 | |

| Aaron | AR01KM05-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$340.00 | 2025-02-12 | |

| abcr | AB527767-1g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide; . |

959741-32-3 | 1g |

€148.90 | 2025-02-16 | ||

| 1PlusChem | 1P01KLRT-5g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 5g |

$183.00 | 2024-04-19 | |

| Ambeed | A155931-5g |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide |

959741-32-3 | 97% | 5g |

$228.0 | 2024-04-16 | |

| Aaron | AR01KM05-100mg |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 100mg |

$24.00 | 2025-02-12 | |

| 1PlusChem | 1P01KLRT-1g |

5-Bromo-2-(methoxycarbonyl)pyridine1-oxide |

959741-32-3 | 97% | 1g |

$46.00 | 2024-04-19 |

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 12 h, 45 °C

1.2 Reagents: Sodium sulfite ; 0 °C

1.2 Reagents: Sodium sulfite ; 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

リファレンス

- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, 0 °C → reflux

リファレンス

- Preparation of aromatic ring compounds as GPR40 agonists, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

リファレンス

- Preparation of pyridin-2-amides useful as CB2 agonists, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Heterocyclic compounds for use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 0 °C; < 10 °C; 10 °C → rt; overnight, rt

リファレンス

- Macrocycles containing a 1,3,4-oxadiazole ring for use as modulators of cystic fibrosis transmembrane conductance regulator and their preparation, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

リファレンス

- Novel tricyclic 3,4-dihydro-2h-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators, United States, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux; reflux → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Water ; rt

リファレンス

- Benzimidazolone-based cinnamamide derivative as TRPV1 antagonist and pharmaceutical composition for treatment or prevention of pain, Korea, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 12 h, rt

リファレンス

- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

リファレンス

- Preparation of pyridine-2-carboxamides useful as CB2 agonists, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt

リファレンス

- Design, synthesis, and biological evaluation of 8-biarylquinolines: A novel class of PDE4 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1407-1412

合成方法 12

はんのうじょうけん

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 10 °C → rt; 2 d, rt

リファレンス

- Novel tricyclic 3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione derivatives as gamma secretase modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Acetonitrile ; 2 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Preparation of substituted pyridyl amide compounds as modulators of the histamine H3 receptor, United States, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate ; pH 8

リファレンス

- Pesticidal and parasiticidal vinyl isoxazoline compounds, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Carbamide peroxide , Trifluoroacetic anhydride Solvents: Dichloromethane ; 0 °C; 0 °C → 25 °C; 4 h, 25 °C

リファレンス

- Dihydropyrazine and pyrazine macrocyclic compound, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, reflux

リファレンス

- Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor, Journal of Medicinal Chemistry, 2015, 58(10), 4266-4277

合成方法 17

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; overnight, 45 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

リファレンス

- Preparation of the lysophosphatidic acid receptor antagonists and their medical applications, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 20 h, rt → 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

リファレンス

- Preparation of novel pyridine derivatives as cannabinoid receptor 2 agonists, World Intellectual Property Organization, , ,

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Raw materials

- 2-Pyridinecarboxylic acid, 5-bromo-, 1-oxide

- Methyl 5-bromopyridine-2-carboxylate

- 5-bromopyridine-2-carboxylic acid

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide Preparation Products

959741-32-3 (5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:959741-32-3)5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

清らかである:99%

はかる:5g

価格 ($):205.0